Ethyl 2-bromoisobutyrate

Polymer Chemistry ATRP Initiation Controlled Radical Polymerization

Ethyl 2-bromoisobutyrate (EBiB, CAS 600-00-0) is an α-bromoester with the formula C6H11BrO2 and a molecular weight of 195.06 g/mol, characterized as a colorless to light yellow liquid with a purity typically ≥98.0% (GC). It serves as a key electrophilic building block in organic synthesis and is widely established as a reliable initiator for Atom Transfer Radical Polymerization (ATRP), enabling controlled polymer synthesis with low polydispersity.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 600-00-0
Cat. No. B052115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromoisobutyrate
CAS600-00-0
Synonyms2-Bromo-2-methylpropanoic Acid Ethyl Ester;  α-Bromoisobutyric Acid Ethyl Ester;  2-Bromo-2-methylpropionic Acid Ethyl Ester;  2-Bromoisobutanoic Acid Ethyl Ester;  2-Bromoisobutyric Acid Ethyl Ester;  Ethyl 2-Bromo-2-methylpropanoate;  Ethyl 2-Bromo-2-met
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)Br
InChIInChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
InChIKeyIOLQWGVDEFWYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Bromoisobutyrate (CAS 600-00-0) as a High-Purity ATRP Initiator and Pharmaceutical Intermediate


Ethyl 2-bromoisobutyrate (EBiB, CAS 600-00-0) is an α-bromoester with the formula C6H11BrO2 and a molecular weight of 195.06 g/mol, characterized as a colorless to light yellow liquid with a purity typically ≥98.0% (GC) . It serves as a key electrophilic building block in organic synthesis and is widely established as a reliable initiator for Atom Transfer Radical Polymerization (ATRP), enabling controlled polymer synthesis with low polydispersity [1].

Why Ethyl 2-Bromoisobutyrate Cannot Be Substituted with Generic Chloro- or Iodo-Analogs


Simply replacing Ethyl 2-bromoisobutyrate with a related α-haloester like the chloro- or iodo- derivative, or even a different bromo-ester, will result in either kinetic failure or loss of polymerization control. The bromine leaving group provides an optimal balance of reactivity in nucleophilic substitution and ATRP initiation: it is significantly more labile than the chloride analog (leaving group ability order: I > Br > Cl) [1], yet it avoids the excessive lability and potential for dehydrohalogenation seen with iodo compounds [2]. This specific reactivity is non-transferable to other halogenated analogs, making ethyl 2-bromoisobutyrate a distinct and essential reagent for precise synthetic control [3].

Quantitative Evidence for Selecting Ethyl 2-Bromoisobutyrate Over Alternatives


Comparative Polymerization Rate in tert-Butyl Acrylate ATRP

In the ambient temperature ATRP of tert-butyl acrylate (tBA), ethyl 2-bromoisobutyrate (EBiB) demonstrated a significantly faster polymerization rate compared to the bulkier tert-butyl 2-bromoisobutyrate (tBuBrB) [1]. While both are tertiary α-bromoesters, EBiB's less sterically hindered ethyl ester group facilitates a more rapid initiation and propagation equilibrium.

Polymer Chemistry ATRP Initiation Controlled Radical Polymerization

Superior Molecular Weight Control via Halide Exchange in MMA Polymerization

A study on mixed halide initiation systems (R-Br/Cu-Cl) showed that using ethyl 2-bromoisobutyrate with a copper(I) chloride catalyst provided better molecular weight control at high monomer conversions compared to the standard ethyl 2-bromoisobutyrate/copper(I) bromide system [1]. This is due to a rapid halide exchange that favors the stronger carbon-chlorine bond at the dormant chain end, suppressing termination side reactions.

Polymer Chemistry ATRP Molecular Weight Control Halide Exchange

Faster Polymerization Rate in n-Butyl Methacrylate ATRP with Iron Catalyst

In an iron-catalyzed ATRP system for n-butyl methacrylate (BMA), a direct comparison between two initiators revealed that the system using ethyl 2-bromoisobutyrate (EBiB) polymerized significantly faster than the system using α,α-dichloroacetophenone (CHCl2COPh) [1]. This establishes EBiB's superior performance over a chloro-initiator alternative in this iron-based catalytic platform.

Polymer Chemistry ATRP Iron Catalysis n-Butyl Methacrylate

Optimized Leaving Group Ability for SN2 Reactions

The bromine atom in ethyl 2-bromoisobutyrate is an excellent leaving group, a critical property for its function as an electrophile. This is supported by the well-established leaving group reactivity order for alkyl halides in SN2 reactions: I⁻ > Br⁻ > Cl⁻ > F⁻ [1][2]. This places the bromine derivative in the optimal reactivity range—more reactive than the chloro-analog but more stable than the iodo-analog.

Organic Synthesis Nucleophilic Substitution Leaving Group

High-Value Application Scenarios for Ethyl 2-Bromoisobutyrate


Synthesis of Well-Defined Block Copolymers via ATRP

Ethyl 2-bromoisobutyrate is the initiator of choice for creating complex polymer architectures like AB, ABC, and multiblock copolymers with low polydispersity indices (PDI). Its reliable initiation kinetics, as demonstrated in the polymerization of methyl methacrylate (MMA) [1], ensure the sequential addition of monomers can be precisely controlled, yielding materials with tailored properties for advanced coatings, adhesives, and drug delivery systems.

Controlled Polymerization of tert-Butyl Acrylate at Ambient Temperature

In scenarios where ambient temperature ATRP is desired, ethyl 2-bromoisobutyrate offers a faster polymerization rate compared to its bulkier tert-butyl analog [2]. This makes it a superior choice for synthesizing poly(tert-butyl acrylate) macroinitiators and block copolymers, reducing reaction times and improving laboratory efficiency.

High-Conversion ATRP of Methyl Methacrylate with Improved Control

When aiming to push methyl methacrylate (MMA) polymerizations to high conversion, the combination of ethyl 2-bromoisobutyrate with a copper chloride catalyst (a mixed halide system) is a proven strategy to maintain excellent molecular weight control and minimize chain-end termination side reactions [3]. This specific methodology, enabled by the bromine initiator, is critical for synthesizing very high molecular weight polymers with narrow dispersity.

Pharmaceutical Intermediate in Multi-Step Synthesis

As a versatile building block, ethyl 2-bromoisobutyrate is a documented intermediate in the synthesis of active pharmaceutical ingredients (APIs), including HIV protease inhibitors like darunavir [4]. Its well-defined reactivity as an electrophile is exploited to install the α-isobutyrate moiety into larger, complex drug molecules.

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